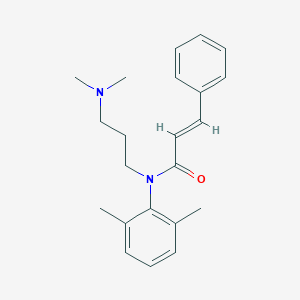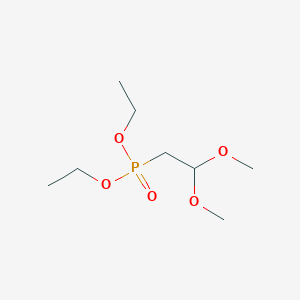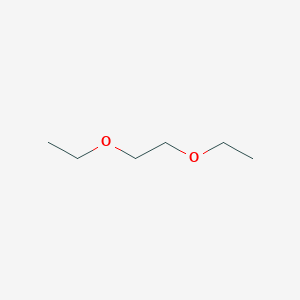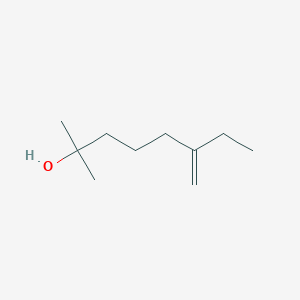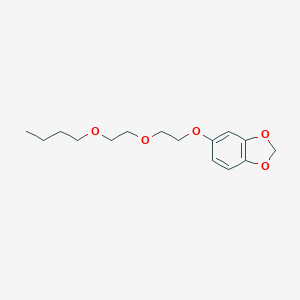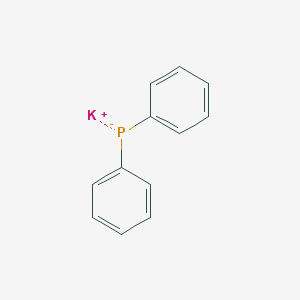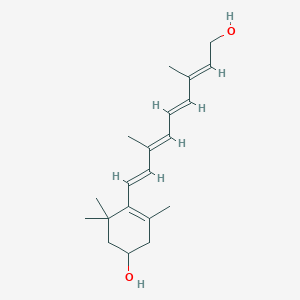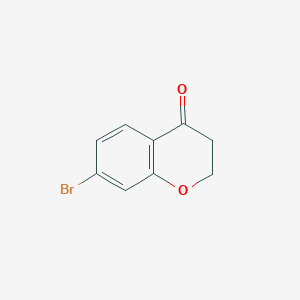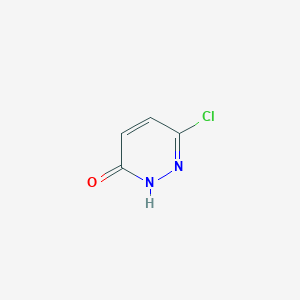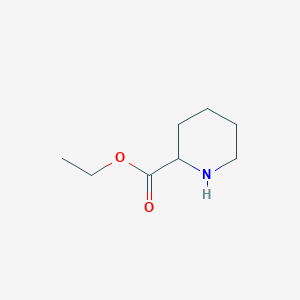
2-(2-Chlorophenyl)ethanol
概要
説明
2-(2-Chlorophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of chemotherapeutic drugs, such as polo-like kinase 1 inhibitors, and beta 3-adrenergic receptor agonists, which have applications in treating conditions like asthma and obesity . The compound has also been studied as a metabolite in the metabolism of DDT .
Synthesis Analysis
The synthesis of (S)-1-(2-chlorophenyl)ethanol has been achieved through biocatalytic processes using Escherichia coli cells expressing genes for specific reductases. These processes have been optimized for substrate supply and product removal, leading to high yields and optical purity . Additionally, the use of Alternaria alternata in submerged culture has been shown to be effective for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol . For the R-enantiomer, methods involving Lipozyme TL IM-catalyzed resolution and the use of permeabilized whole cells of Candida ontarioensis have been developed .
Molecular Structure Analysis
The molecular structure of 2-(2-chlorophenyl)ethanol consists of a phenyl ring substituted with a chlorine atom and an ethanol group. The presence of the chiral center at the carbon bearing the hydroxyl group allows for the existence of enantiomers, which are crucial for the compound's application in enantioselective syntheses .
Chemical Reactions Analysis
2-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including oxidation and reduction. For instance, the metabolite 2,2-bis(p-chlorophenyl)ethanol can be oxidized by alcohol dehydrogenase to form an acetaldehyde derivative . The compound's reactivity is also exploited in biocatalytic processes where specific enzymes catalyze the reduction of corresponding ketones to produce the chiral alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-chlorophenyl)ethanol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the chlorine substituent affects its reactivity and interactions with other molecules. The compound's toxicity to enzymes and cells has been noted, necessitating careful handling and process design in its synthesis . The high optical purity and yield achieved in its production are indicative of the compound's stability under optimized conditions .
科学的研究の応用
Biocatalysis and Bioproduction
2-(2-Chlorophenyl)ethanol is a crucial intermediate in various biocatalytic processes. In one study, Alternaria alternata was utilized to asymmetrically reduce 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate in the synthesis of L-cloprenaline for asthma relief. The submerged culture conditions, including pH, temperature, agitation, and incubation time, were optimized to enhance the bioactivity of the fungus and yield high conversion rates and product purity (Kurbanoğlu et al., 2009). Another study employed the whole cells of Candida ontarioensis for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, a significant intermediate in synthesizing 3-adrenoceptor receptor agonists. The process was enhanced by cetyltrimethylammonium bromide-pretreatment, improving the catalytic activity of the cells and resulting in high yield and enantiomeric excess (Ni et al., 2012).
Process Intensification and Scale-up
The scale-up and intensification of bioproduction of (S)-1-(2-chlorophenyl)ethanol were studied to meet the demands of industrial applications. Escherichia coli cells expressing specific genes were used for the bioreduction of o-chloroacetophenone, yielding the product in high yield and optical purity. The study demonstrated a significant increase in cell concentration, optimization of product isolation, and a substantial reduction in production costs, making the process economically viable (Eixelsberger et al., 2013).
Dechlorination and Detoxification
1-(2-Chlorophenyl) ethanol (CPE) poses health and environmental concerns due to its toxicity and use in pharmaceutical manufacturing. A study explored the catalytic reductive dechlorination and detoxification of CPE using Pd/Fe bimetal, effectively transforming CPE to 1-phenyl ethanol. The process showed a positive impact on reducing the toxicological effects of CPE-contaminated wastewater, thereby enhancing the performance of subsequent biological processes in wastewater treatment (Zhou et al., 2010).
Safety and Hazards
作用機序
Mode of Action
It is known that similar compounds can interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways
Result of Action
The effects of similar compounds have been studied, but the specific effects of 2-(2-Chlorophenyl)ethanol remain unclear .
Action Environment
Environmental factors can significantly impact the action of chemical compounds
特性
IUPAC Name |
2-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHTCBFRSCBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173540 | |
| Record name | o-Chlorophenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)ethanol | |
CAS RN |
19819-95-5 | |
| Record name | 2-Chlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19819-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Chlorophenethylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chlorophenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-chlorophenethylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-Chlorophenyl)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JVZ9G2VBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 2-(2-Chlorophenyl)ethanol?
A1: 2-(2-Chlorophenyl)ethanol serves as a versatile starting material for synthesizing various heterocyclic compounds. Two notable reactions are:
- Synthesis of (±)-1-Aryl-5-chloroisochromans: Under microwave irradiation and acidic conditions, 2-(2-Chlorophenyl)ethanol undergoes an oxa-Pictet-Spengler reaction with aromatic aldehydes. This efficient, solvent-free method yields a series of novel (±)-1-Aryl-5-chloroisochromans [].
- Synthesis of 2,3-Dihydrobenzofuran: Copper(I) catalysts enable the intramolecular cyclization of 2-(2-Chlorophenyl)ethanol to produce 2,3-Dihydrobenzofuran [, ].
Q2: How does the presence of microwave irradiation impact the synthesis of (±)-1-Aryl-5-chloroisochromans from 2-(2-Chlorophenyl)ethanol?
A: Microwave irradiation plays a crucial role in facilitating the synthesis of (±)-1-Aryl-5-chloroisochromans from 2-(2-Chlorophenyl)ethanol by enabling a rapid and efficient solvent-free reaction []. This approach offers advantages over traditional heating methods, including reduced reaction times and potentially higher yields.
Q3: What is the role of copper catalysts in reactions involving 2-(2-Chlorophenyl)ethanol?
A: Copper(I) catalysts specifically enable the intramolecular cyclization of 2-(2-Chlorophenyl)ethanol, leading to the formation of 2,3-Dihydrobenzofuran [, ]. This suggests that copper catalysts play a crucial role in activating the C-Cl bond within the molecule, facilitating the cyclization process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



